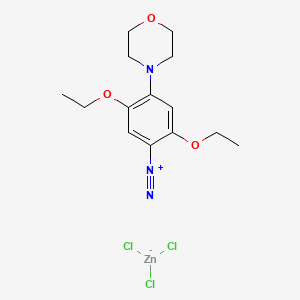
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;trichlorozinc(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;trichlorozinc(1-) is a diazonium compound that features a benzenediazonium core substituted with 2,5-diethoxy and 4-(4-morpholinyl) groups. The compound is paired with a trichlorozincate anion. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, trichlorozincate(1-) typically involves the diazotization of the corresponding aniline derivative. The process generally includes the following steps:
Preparation of the Aniline Derivative: The starting material, 2,5-diethoxy-4-(4-morpholinyl)aniline, is synthesized through the reaction of 2,5-diethoxyaniline with morpholine under appropriate conditions.
Diazotization: The aniline derivative is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Trichlorozincate Salt: The diazonium salt is subsequently reacted with zinc chloride to form the trichlorozincate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, trichlorozincate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like potassium iodide, copper(I) chloride, or sodium hydroxide under mild conditions.
Coupling Reactions: Often carried out in alkaline or acidic media, depending on the nature of the coupling partner.
Reduction Reactions: Commonly use reducing agents like sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Yield substituted benzene derivatives.
Coupling Reactions: Produce azo compounds, which are often brightly colored.
Reduction Reactions: Result in the formation of the corresponding aniline derivative.
科学研究应用
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, trichlorozincate(1-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, trichlorozincate(1-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction processes. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, tetrafluoroborate (1-)
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate (1-)
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, perchlorate (1-)
Uniqueness
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, trichlorozincate(1-) is unique due to its specific counterion, trichlorozincate, which can influence its reactivity and stability. The presence of the 2,5-diethoxy and 4-(4-morpholinyl) substituents also imparts distinct electronic and steric properties, making it suitable for specific applications in organic synthesis and industrial processes.
属性
CAS 编号 |
26123-91-1 |
|---|---|
分子式 |
C14H20Cl3N3O3Zn |
分子量 |
450.1 g/mol |
IUPAC 名称 |
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C14H20N3O3.3ClH.Zn/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;;;;/h9-10H,3-8H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
InChI 键 |
MXKHMEOGXMKWQP-UHFFFAOYSA-K |
SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.Cl[Zn-](Cl)Cl |
规范 SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.Cl[Zn-](Cl)Cl |
| 26123-91-1 | |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


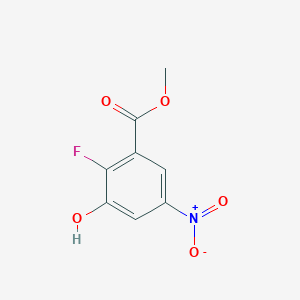
![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;trihydroiodide](/img/structure/B1513526.png)
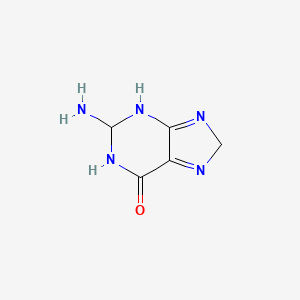
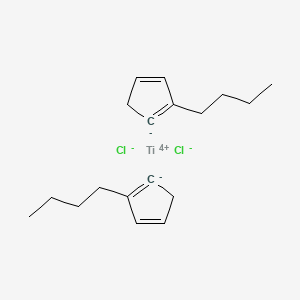

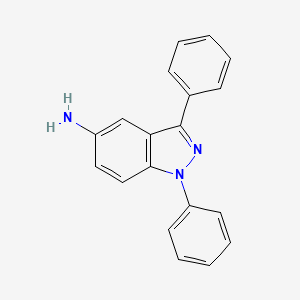
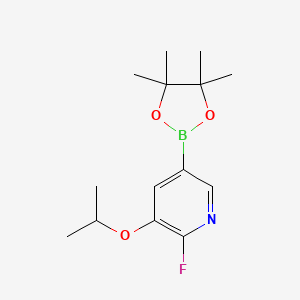
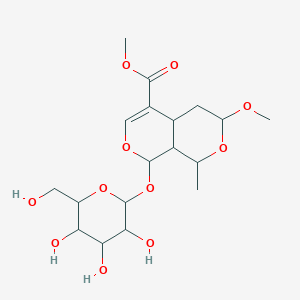

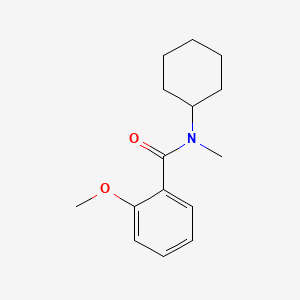
![N-[35-Bis(trifluoromethyl)phenyl]-N'-[(8alpha9S)-6'-methoxycinchonan-9-yl]urea](/img/structure/B1513598.png)
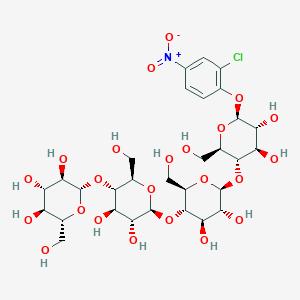
octane-3,5-dionato-O,O']praseodymium](/img/structure/B1513606.png)

